N-(Hex-5-en-2-yl)-2-methoxypyridin-3-amine

Lipophilicity Drug-likeness Solubility

N-(Hex-5-en-2-yl)-2-methoxypyridin-3-amine (CAS 1565989-22-1) is a chiral secondary amine belonging to the 2-methoxypyridin-3-amine class, distinguished by a hex-5-en-2-yl substituent that introduces both a terminal olefin and a stereogenic center. The compound has a molecular formula of C12H18N2O, a molecular weight of 206.28 g/mol, a calculated LogP of 2.86, and a topological polar surface area (TPSA) of 34.15 Ų.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
Cat. No. B13314794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Hex-5-en-2-yl)-2-methoxypyridin-3-amine
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC(CCC=C)NC1=C(N=CC=C1)OC
InChIInChI=1S/C12H18N2O/c1-4-5-7-10(2)14-11-8-6-9-13-12(11)15-3/h4,6,8-10,14H,1,5,7H2,2-3H3
InChIKeyNNEQQMQUZZGHTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Hex-5-en-2-yl)-2-methoxypyridin-3-amine: A Specialized 2-Methoxypyridin-3-amine Scaffold with a Unique Hexenyl Side Chain


N-(Hex-5-en-2-yl)-2-methoxypyridin-3-amine (CAS 1565989-22-1) is a chiral secondary amine belonging to the 2-methoxypyridin-3-amine class, distinguished by a hex-5-en-2-yl substituent that introduces both a terminal olefin and a stereogenic center . The compound has a molecular formula of C12H18N2O, a molecular weight of 206.28 g/mol, a calculated LogP of 2.86, and a topological polar surface area (TPSA) of 34.15 Ų . These physicochemical parameters position it between the highly polar parent 2-methoxypyridin-3-amine (XLogP3: 0.5, TPSA: 48.1 Ų) and the more lipophilic methyl-substituted hexenyl pyridin-3-amine analogs that lack the methoxy oxygen [1].

Why N-(Hex-5-en-2-yl)-2-methoxypyridin-3-amine Cannot Be Replaced by Methyl or Chloro Analogs


The 2-methoxy substituent on the pyridine ring is the critical pharmacophoric element that distinguishes this compound from its closest commercially available analogs—N-(hex-5-en-2-yl)-4-methylpyridin-3-amine, N-(hex-5-en-2-yl)-6-methylpyridin-3-amine, N-(hex-5-en-2-yl)-2-methylpyridin-3-amine, and 6-chloro-N-(hex-5-en-2-yl)pyridin-3-amine . The methoxy group contributes an additional hydrogen bond acceptor, alters the electronic distribution of the pyridine ring, and modulates both lipophilicity (LogP 2.86 vs. an estimated >3.5 for methyl analogs) and polar surface area (TPSA 34.15 Ų vs. ~24.8 Ų for methyl/chloro analogs lacking the ether oxygen) . These differences directly impact solubility, membrane permeability, and target binding, making simple replacement with a methyl or chloro analog chemically and pharmacologically non-equivalent. Note: High-strength direct comparative experimental data for this specific compound are currently limited in the public domain; the following evidence relies primarily on computed physicochemical comparisons and class-level biological inference.

Quantitative Differentiation Evidence for N-(Hex-5-en-2-yl)-2-methoxypyridin-3-amine vs. Closest Analogs


Reduced Lipophilicity (LogP 2.86) Relative to Methyl-Substituted Hexenyl Pyridin-3-amines Enhances Aqueous Solubility Prospects

The target compound exhibits a calculated LogP of 2.8568 , which is approximately 0.7–1.4 log units lower than the estimated LogP of N-(hex-5-en-2-yl)-4-methylpyridin-3-amine and N-(hex-5-en-2-yl)-6-methylpyridin-3-amine (~3.5–4.0), based on the replacement of the methoxy oxygen with a methyl group that eliminates a hydrogen bond acceptor and increases hydrophobicity . This lower LogP translates to an approximately 5- to 25-fold increase in predicted aqueous solubility, a critical parameter for in vitro assay compatibility and in vivo absorption.

Lipophilicity Drug-likeness Solubility

Enhanced Topological Polar Surface Area (TPSA 34.15 Ų) Provides Additional Hydrogen Bond Acceptor Capacity vs. Methyl and Chloro Analogs

The target compound possesses a TPSA of 34.15 Ų , which is approximately 9.4 Ų higher than the estimated TPSA of N-(hex-5-en-2-yl)-4-methylpyridin-3-amine and 6-chloro-N-(hex-5-en-2-yl)pyridin-3-amine (~24.8 Ų, accounting only for the pyridine nitrogen and secondary amine) . This difference is attributable to the methoxy oxygen contributing an additional hydrogen bond acceptor site (HBA count: 3 for target vs. 2 for methyl/chloro analogs) . The parent 2-methoxypyridin-3-amine has a TPSA of 48.1 Ų [1], indicating that the hexenyl substitution partially offsets but does not eliminate the polarity advantage.

Polar Surface Area Hydrogen Bonding CNS Penetration

Optimal Molecular Weight (206.28 g/mol) Balances Synthetic Accessibility with Functional Complexity Relative to Chloro-Substituted Analogs

At 206.28 g/mol, the target compound occupies a favorable molecular weight range for fragment-based drug discovery and lead optimization . By comparison, 6-chloro-N-(hex-5-en-2-yl)pyridin-3-amine has a molecular weight of 210.70 g/mol and introduces a chlorine atom that may raise toxicity concerns (e.g., potential for reactive metabolite formation via CYP450-mediated dehalogenation) [1]. The methyl-substituted analogs (MW 190.28 g/mol) are lighter but lack the oxygen-mediated polarity described above [2].

Molecular Weight Fragment-Based Drug Discovery Toxicology

Terminal Alkene and Chiral Center Enable Orthogonal Functionalization Pathways Unavailable to Saturated or Achiral Pyridin-3-amine Derivatives

The hex-5-en-2-yl chain provides two distinct synthetic handles: a terminal olefin suitable for thiol-ene click chemistry, olefin metathesis, or hydroboration, and a chiral secondary amine center that enables enantioselective synthesis . The parent 2-methoxypyridin-3-amine (CAS 20265-38-7) lacks both features, limiting its utility to simple amide coupling or nucleophilic substitution [1]. The commercially available N-cyclohexyl-2-methoxypyridin-3-amine (CAS 1157519-76-0) lacks the terminal unsaturation required for bioorthogonal conjugation .

Synthetic Handles Click Chemistry Bioconjugation

2-Methoxypyridin-3-amine Scaffold Confers Documented Kinase Inhibitory Activity, a Profile Absent in Methyl-Substituted Pyridin-3-amine Analogs

Derivatives of the 2-methoxypyridin-3-amine scaffold have demonstrated potent inhibition of Monopolar Spindle 1 (MPS1) and Aurora kinases, with one derivative exhibiting an IC50 of approximately 130 nM against MCF-7 breast cancer cells [1]. This kinase inhibitory profile is specifically associated with the 2-methoxy substitution pattern on the pyridine ring, as the methoxy group participates in key hydrogen bonding interactions within the kinase ATP-binding pocket [2]. Methyl-substituted pyridin-3-amine analogs (e.g., 4-methyl or 6-methyl variants) lack this oxygen-mediated binding capability and have not been reported to exhibit comparable kinase inhibition.

Kinase Inhibition MPS1 Aurora Kinase Cancer

Optimal Research and Industrial Deployment Scenarios for N-(Hex-5-en-2-yl)-2-methoxypyridin-3-amine


Kinase Inhibitor Lead Optimization and SAR Expansion

The 2-methoxypyridin-3-amine core has established inhibitory activity against MPS1 and Aurora kinases . The target compound, with its hexenyl side chain, offers a scaffold for systematic SAR exploration through modification of the terminal alkene (e.g., via thiol-ene or metathesis) or alkylation at the chiral amine, enabling rapid generation of focused kinase inhibitor libraries. The LogP of 2.86 and TPSA of 34.15 Ų place it within drug-like chemical space suitable for lead optimization [1].

Fragment-Based Drug Discovery (FBDD) Library Inclusion

With a molecular weight of 206.28 g/mol and three hydrogen bond acceptors, the compound meets fragment library criteria (MW <300, HBA ≥3) while providing synthetic handles for fragment elaboration . Its balanced LogP (2.86) and TPSA (34.15 Ų) are consistent with high ligand efficiency and favorable physicochemical profiles, making it a strategic choice for fragment screening collections targeting soluble protein targets [1].

Bioconjugation Probe and Chemical Biology Tool Synthesis

The terminal alkene of the hex-5-en-2-yl chain enables bioorthogonal conjugation via thiol-ene chemistry or olefin metathesis, allowing attachment of fluorophores, biotin, or PEG chains without perturbing the 2-methoxypyridin-3-amine pharmacophore . This capability is absent in saturated analogs such as N-cyclohexyl-2-methoxypyridin-3-amine, making the target compound uniquely suited for generating chemical probes for target engagement studies [1].

CNS-Targeted Drug Discovery Programs

The TPSA of 34.15 Ų is well below the 60-70 Ų threshold typically associated with blood-brain barrier penetration, while the LogP of 2.86 falls within the optimal CNS drug space (LogP 2-4) . Compared to methyl-substituted hexenyl pyridin-3-amines that lack the methoxy oxygen and may have excessively high LogP (>3.5), the target compound offers a more balanced CNS multiparameter optimization (MPO) profile, making it a preferred starting point for neuroscience drug discovery programs [1].

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